Ethyl (Z)-4-decenoate CAS 2825-92-5 physical and chemical properties
Ethyl (Z)-4-decenoate CAS 2825-92-5 physical and chemical properties
An In-Depth Technical Guide to Ethyl (Z)-4-decenoate (CAS 2825-92-5)
Introduction
Ethyl (Z)-4-decenoate, registered under CAS number 2825-92-5, is an unsaturated fatty acid ester. As a molecule featuring both an ester functional group and a cis-alkene, it possesses a unique combination of chemical reactivity and physical properties. While its isomers, particularly Ethyl (E,Z)-2,4-decadienoate (known as "pear ester"), are well-documented for their significant roles in the flavor and fragrance industry, Ethyl (Z)-4-decenoate presents a subject of interest for researchers in synthetic organic chemistry and specialized chemical applications.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of its core properties, characterization, and handling, grounded in established chemical principles and available data.
Part 1: Molecular Identity and Structural Elucidation
The precise identification of a chemical entity is the foundation of all further research. The structural features of Ethyl (Z)-4-decenoate, particularly the geometry of the double bond, are critical determinants of its physical properties and chemical behavior.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | ethyl (Z)-dec-4-enoate[3] |
| CAS Number | 2825-92-5 (incorrectly cited in some sources as 7367-84-2)[3][4] |
| Molecular Formula | C₁₂H₂₂O₂[3][4] |
| Synonyms | Ethyl cis-4-decenoate, Ethyl (4Z)-4-decenoate[3][5] |
| InChIKey | AWNIQMQADACLCJ-HJWRWDBZSA-N[3] |
| Canonical SMILES | CCCCC/C=C\CCC(=O)OCC[3] |
The molecule consists of a ten-carbon chain with a double bond located between the fourth and fifth carbon atoms. The "(Z)" designation, derived from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond (the hexyl and propoxycarbonyl groups) are on the same side. This cis-configuration introduces a "kink" in the aliphatic chain, which lowers the melting point and influences its interaction with biological receptors compared to its linear (E)- or trans-isomer.
Part 2: Physicochemical Properties
The physical properties of a compound dictate its behavior in various matrices and determine appropriate handling and application methodologies. The data presented here are derived from experimental values and computational predictions from authoritative databases.
Table of Physical Properties:
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (inferred from isomers) | [1] |
| Specific Gravity | 0.883 @ 20°C | [6] |
| Refractive Index | 1.438 @ 20°C | [6] |
| Flash Point | 85.0 °C (185.0 °F) | [6] |
| Solubility | Low in water; soluble in organic solvents | [1][2] |
The ester functionality imparts some polarity to the molecule, but the long, 12-carbon aliphatic structure ensures it is predominantly nonpolar, hence its poor solubility in water and good solubility in common organic solvents like ethanol, ether, and hexane.[1] Its relatively high boiling and flash points are consistent with a molecule of its molecular weight, indicating it is not highly volatile under standard conditions.
Part 3: Chemical Profile and Synthesis
Reactivity and Stability
The chemical reactivity of Ethyl (Z)-4-decenoate is centered on two key functionalities:
-
The Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield 4-decenoic acid and ethanol. This is a critical consideration for formulation stability in aqueous environments.
-
The Alkene Group: The C=C double bond is a site of higher electron density, making it reactive towards electrophilic addition (e.g., hydrogenation, halogenation) and oxidation (e.g., epoxidation, ozonolysis). The (Z)-geometry can influence the stereochemical outcome of these reactions.
The compound is generally stable under normal, anhydrous conditions but should be stored protected from light and air to prevent slow oxidation at the double bond, which could lead to rancidity and the formation of undesirable byproducts.
Conceptual Synthetic Workflow
While specific, scaled-up synthesis procedures for CAS 2825-92-5 are not widely published, a reliable method for creating a (Z)-alkene is the Wittig reaction using a stabilized ylide, which selectively produces the Z-isomer. This approach offers high stereochemical control, which is paramount for this target molecule.
Experimental Protocol: Wittig-based Synthesis (Conceptual)
-
Ylide Preparation: Hexyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromohexane. This salt is then deprotonated with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature to form the hexylide. The choice of a non-stabilized ylide favors the kinetic (Z)-product.
-
Aldehyde Preparation: The required aldehyde is ethyl 4-oxobutanoate.
-
Wittig Reaction: The aldehyde is added slowly to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm slowly to room temperature to ensure complete reaction.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., water). The triphenylphosphine oxide byproduct is largely insoluble in nonpolar solvents like hexane and can be removed by filtration. The crude product is then purified using column chromatography on silica gel to isolate the desired Ethyl (Z)-4-decenoate.
This protocol is self-validating as the stereochemical outcome is a well-understood consequence of the Wittig reaction mechanism, and the purification step allows for the isolation of a high-purity product, verifiable by the spectroscopic methods outlined below.
Caption: Conceptual workflow for the synthesis of Ethyl (Z)-4-decenoate.
Part 4: Spectroscopic Characterization
For any drug development or research application, unambiguous structural confirmation is non-negotiable. A multi-spectroscopic approach provides a self-validating system for identity and purity verification.[7]
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H-NMR | ~5.4 ppm: Multiplet, 2H (vinylic CH =CH ). The coupling constant (J-value) between these protons is expected to be ~10-12 Hz, characteristic of a cis-alkene. ~4.1 ppm: Quartet, 2H (-O-CH₂ -CH₃). ~2.3 ppm: Multiplet, 4H (-CH₂ -C=C-CH₂ -). ~1.25 ppm: Multiplet, 8H (aliphatic chain -CH₂ -). ~0.9 ppm: Triplet, 3H (-CH₂-CH₃ ). |
| ¹³C-NMR | ~173 ppm: Ester carbonyl carbon (C =O). ~130 & ~128 ppm: Alkene carbons (-C =C -). ~60 ppm: Ester ethoxy carbon (-O-C H₂-). ~35-22 ppm: Aliphatic carbons (-C H₂-). ~14 ppm: Methyl carbons (-C H₃). |
| FT-IR (cm⁻¹) | ~3005 cm⁻¹: C-H stretch (vinylic). ~2960-2850 cm⁻¹: C-H stretch (aliphatic). ~1740 cm⁻¹: C=O stretch (strong, characteristic of ester). ~1655 cm⁻¹: C=C stretch (weak to medium). ~1170 cm⁻¹: C-O stretch (ester). |
| Mass Spec (EI) | m/z 198: Molecular ion (M⁺). m/z 153: Loss of ethoxy group (-OC₂H₅). m/z 101: McLafferty rearrangement fragment. Other fragments corresponding to cleavage along the aliphatic chain. |
Causality in Spectral Interpretation:
-
¹H-NMR: The most definitive feature is the coupling constant of the vinylic protons. A value around 11 Hz provides strong evidence for the (Z)-configuration, as the corresponding (E)-isomer would show a larger coupling constant (~15-17 Hz).[8]
-
IR Spectroscopy: The presence of a strong absorption band around 1740 cm⁻¹ confirms the ester functional group, while the weaker band at ~1655 cm⁻¹ indicates the carbon-carbon double bond.[9]
-
Mass Spectrometry: The fragmentation pattern provides a fingerprint of the molecule. The McLafferty rearrangement is a characteristic fragmentation pathway for esters and provides evidence for the overall structure.[5]
Part 5: Applications and Research Significance
While specific applications for Ethyl (Z)-4-decenoate are not as extensively documented as for its conjugated isomers, its structure suggests potential utility in several areas:
-
Flavor and Fragrance: Although not the primary "pear ester," many unsaturated esters contribute to fruity and floral notes. This compound could serve as a modifier in complex flavor and fragrance formulations, potentially adding green or fatty nuances.[1][10]
-
Organic Synthesis: As a functionalized alkene, it is a valuable building block (synthon). The double bond and ester can be manipulated independently to build more complex molecules, potentially for pharmaceutical or materials science applications.[1]
-
Pheromone Research: Many insect pheromones and kairomones are unsaturated esters. Related compounds like ethyl (E,Z)-2,4-decadienoate are known attractants for pests like the codling moth.[11] Ethyl (Z)-4-decenoate could be investigated as a potential lure or modulator in integrated pest management strategies.
Part 6: Safety, Handling, and Storage
Adherence to strict safety protocols is essential when handling any chemical, regardless of its perceived hazard level.
Hazard Profile:
-
GHS Classification: Warning.[3]
-
Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[3][4]
-
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations).[3]
Protocol for Safe Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[12]
-
Handling: Avoid direct contact with skin and eyes.[12] Wash hands thoroughly after handling. Keep the container tightly sealed when not in use.
-
Storage: Store in a cool, dry, and dark place. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[12] Do not allow the material to enter drains or waterways due to its high aquatic toxicity.
References
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PubChem. Ethyl (Z)-4-decenoate. National Center for Biotechnology Information. [Link]
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NextSDS. Ethyl (Z)-4-decenoate — Chemical Substance Information.[Link]
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Synerzine. 2,4-Decadienoic acid, ethyl ester, (E,Z)- Safety Data Sheet.[Link]
-
The Good Scents Company. ethyl (Z)-4-decenoate.[Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl trans-2-cis-4-decadienoate.[Link]
-
Cheméo. ethyl deca-4, 8-dienoate - Chemical & Physical Properties.[Link]
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Organic Syntheses. Ethyl (E,Z)-2,4-decadienoate.[Link]
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The Good Scents Company. ethyl (E,Z)-2,4-decadienoate.[Link]
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Cheméo. Chemical Properties of 4-Decenoic acid, ethyl ester, (Z)- (CAS 7367-84-2).[Link]
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Wikipedia. Ethyl decadienoate.[Link]
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FooDB. Showing Compound Ethyl 4-decenoate (FDB018752).[Link]
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NIST WebBook. 4-Decenoic acid, ethyl ester, (Z)-.[Link]
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NIST WebBook. 4-Decenoic acid, ethyl ester, (Z)-.[Link]
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The Good Scents Company. ethyl (E)-4-decenoate.[Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.[Link]
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ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.[Link]
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EPFL. NMR Chemical Shifts of Trace Impurities.[Link]
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Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.[Link]
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University of Nebraska–Lincoln. Structure Determination of Organic Compounds.[Link]
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